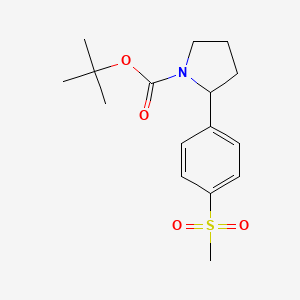
tert-Butyl 2-(4-(methylsulfonyl)phenyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfonylphenyl group, making it a subject of interest for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylboronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
化学反応の分析
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
科学的研究の応用
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2) enzymes . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with various biological pathways, contributing to its antimicrobial activity.
類似化合物との比較
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester stands out due to its dual antimicrobial and anti-inflammatory activities . Unlike some other COX-2 inhibitors, it has shown potential for reduced cardiovascular side effects by releasing moderate amounts of nitric oxide, which has vasodilatory properties .
特性
分子式 |
C16H23NO4S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
tert-butyl 2-(4-methylsulfonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-11-5-6-14(17)12-7-9-13(10-8-12)22(4,19)20/h7-10,14H,5-6,11H2,1-4H3 |
InChIキー |
RPMDVUSZONYVNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















